Cas no 1980812-52-9 ((2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid)

(2E)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid is a fluorinated nitro-substituted cinnamic acid derivative with applications in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing fluoro and nitro groups on the aromatic ring enhances its reactivity in conjugate addition and cyclization reactions, making it a valuable intermediate for heterocyclic compound synthesis. The α,β-unsaturated carboxylic acid moiety allows for further functionalization via esterification or amidation. Its well-defined structure and high purity ensure reproducibility in synthetic workflows. This compound is particularly useful in the development of bioactive molecules, where the fluorine substituent can influence metabolic stability and binding affinity. Suitable for controlled reactions under standard laboratory conditions.
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid structure
1980812-52-9 structure
商品名:(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
CAS番号:1980812-52-9
MF:C9H6FNO4
メガワット:211.146646022797
MDL:MFCD13185634
CID:4632655
PubChem ID:47002469

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-(4-fluoro-2-nitrophenyl)-, (2E)-
    • (2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid
    • (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
    • MDL: MFCD13185634
    • インチ: 1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+
    • InChIKey: RVXINQZTGUTIDC-DUXPYHPUSA-N
    • ほほえんだ: C(O)(=O)/C=C/C1=CC=C(F)C=C1[N+]([O-])=O

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333306-50mg
(2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 98%
50mg
¥5454 2023-04-15
Enamine
EN300-833062-0.1g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 95.0%
0.1g
$301.0 2025-02-20
Enamine
EN300-833062-0.05g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 95.0%
0.05g
$202.0 2025-02-20
Enamine
EN300-833062-5.0g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 95.0%
5.0g
$2525.0 2025-02-20
Enamine
EN300-833062-10.0g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 95.0%
10.0g
$3746.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333306-500mg
(2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 98%
500mg
¥17105 2023-04-15
A2B Chem LLC
AX61379-5g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 100%
5g
$2693.00 2024-04-20
Aaron
AR01EMWF-50mg
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 95%
50mg
$303.00 2025-02-10
A2B Chem LLC
AX61379-100mg
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 100%
100mg
$352.00 2024-04-20
A2B Chem LLC
AX61379-1g
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
1980812-52-9 100%
1g
$952.00 2024-04-20

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 関連文献

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acidに関する追加情報

(2E)-3-(4-Fluoro-2-Nitrophenyl)Prop-2-Enoic Acid: A Comprehensive Overview

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid, identified by the CAS number 1980812-52-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a substituted propenoic acid moiety with a 4-fluoro-2-nitrophenyl group attached at the third position, creating a conjugated system that imparts distinctive electronic and optical properties.

Recent studies have highlighted the importance of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid in the development of advanced materials, particularly in the realm of organic electronics. The compound's ability to form stable π-conjugated systems makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its electronic properties through computational modeling, revealing its potential as a building block for high-efficiency semiconducting materials.

In addition to its material science applications, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has shown promise in medicinal chemistry. The compound's structure suggests potential bioactivity, particularly in modulating cellular signaling pathways. Preclinical studies have indicated its ability to inhibit certain enzymes associated with inflammatory diseases, making it a candidate for drug development. Furthermore, its nitrophenyl group is known to exhibit antimicrobial properties, which could be harnessed for developing new antibiotics.

The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves a multi-step process that combines principles from both organic and aromatic chemistry. Key steps include the nitration of an aromatic ring followed by fluorination and subsequent coupling reactions to introduce the propenoic acid moiety. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.

The structural integrity of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is crucial for its functionality. The presence of electron-withdrawing groups such as the nitro and fluoro substituents enhances the acidity of the carboxylic acid group, influencing its reactivity in chemical reactions. This property is exploited in various synthetic strategies to build more complex molecules with tailored functionalities.

From an environmental standpoint, understanding the degradation pathways of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is essential for assessing its ecological impact. Studies have shown that under specific conditions, such as UV irradiation or microbial activity, the compound undergoes hydrolysis or oxidation, leading to the formation of less toxic byproducts. These findings are critical for ensuring sustainable practices in its production and application.

In conclusion, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-en oic acid, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its potential applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable chemical entity. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its role in advancing modern science and technology.

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